Linalool-d6
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Overview
Description
Linalool-d6 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy. Linalool itself is known for its pleasant floral scent and is widely used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool-d6 can be synthesized through the deuteration of linalool. This process typically involves the catalytic hydrogenation of linalool in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst and a solvent such as ethanol or methanol. The reaction is carried out under controlled temperature and pressure to ensure the incorporation of deuterium atoms into the linalool molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and more efficient catalysts to achieve higher yields. The deuterium gas used in the process is often sourced from heavy water (D2O), and the reaction is optimized to minimize the loss of deuterium .
Chemical Reactions Analysis
Types of Reactions
Linalool-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form linalool oxide or other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Linalool oxide, 8-hydroxylinalool, and other oxygenated derivatives.
Reduction: Dihydrothis compound.
Substitution: Various halogenated linalool derivatives.
Scientific Research Applications
Linalool-d6 has a wide range of applications in scientific research:
Mechanism of Action
Linalool-d6 exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Effects: This compound modulates the expression of inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Neurological Effects: This compound interacts with neurotransmitter receptors, promoting relaxation and reducing anxiety.
Comparison with Similar Compounds
Linalool-d6 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. Similar compounds include:
Linalool: The non-deuterated form, widely used in fragrances and flavors.
Linalyl Acetate: An ester derivative of linalool, also used in the fragrance industry.
Nerolidol: Another terpene alcohol with similar applications in fragrances and flavors.
This compound stands out due to its enhanced stability and unique applications in scientific research, particularly in studies requiring isotopic labeling .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2D3,3D3 |
InChI Key |
CDOSHBSSFJOMGT-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCCC(C)(C=C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.